2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

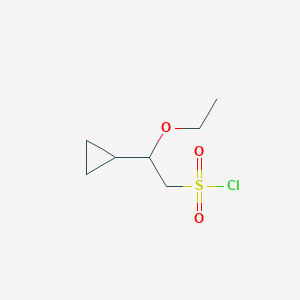

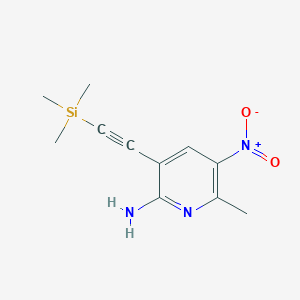

“2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H13ClO3S . It has a molecular weight of 212.69 .

Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride” can be represented by the formula C7H13ClO3S . This indicates that the molecule consists of 7 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Nucleophilic Substitutions Catalyzed by Palladium(0)

A study demonstrates the regioselective Pd(0) catalyzed nucleophilic substitution of 1-ethenylcyclopropylsulfonates and 2-cyclopropylideneethyl esters, providing cyclopropylideneethyl derivatives as building blocks of high synthetic potential. This process is crucial for the formation of optically active methylenecyclopropane derivatives and highlights the reactivity of cyclopropyl derivatives towards organozinc chlorides and other nucleophiles, leading to tertiary substitution on the cyclopropane ring exclusively (Stolle et al., 1992).

Versatile Synthesis of Enantiomerically Pure Cyclopropanes

Another research discusses the synthesis of chiral, nonracemic 2-alkoxy-1-alkynylcyclopropanes from enantiomerically pure glycidol derivatives. This synthesis involves boron trifluoride promoted addition, protection of the secondary hydroxyl group, and a diastereoselective γ-elimination. The study underscores the utility of these cyclopropanes in the synthesis of enantiomerically pure bicyclo-[3.3.0]oct-1-en-3-ones, showcasing the synthetic versatility of cyclopropyl derivatives (Bräse et al., 1996).

Formation of Cyclopropylsulfones

Research on the formation of cyclopropylsulfones from 1-arylsulfonyl-2-chloromethylprop-2-enes reveals that instead of expected methylenecyclopropyl sulfones, 1-arylsulfonyl-2-methoxy-2-methylcyclopropanes are formed. This addition–cyclisation sequence highlights the intricate reactions cyclopropyl derivatives can undergo, significantly contributing to the synthetic strategies involving cyclopropane rings (Jeffery & Stirling, 1993).

Organic Sulfur Mechanisms

The study on the preparation and reactions of 2-hydroxyethanesulfonyl chloride, a compound both an alcohol and a sulfonyl chloride, provides insights into the reactions involving intramolecular cyclization and nucleophilic ring opening. This research outlines the complex behavior of sulfonyl chlorides in organic synthesis, offering a glimpse into the reactivity of sulfur-containing compounds similar to "2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride" (King & Hillhouse, 1983).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-cyclopropyl-2-ethoxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-2-11-7(6-3-4-6)5-12(8,9)10/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGTVBXNDXKLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CS(=O)(=O)Cl)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2668519.png)

![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2668524.png)

![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)